molecular formula C7H10O5 B1194521 Diethyl mesoxalate CAS No. 609-09-6

Diethyl mesoxalate

Cat. No. B1194521
CAS RN: 609-09-6
M. Wt: 174.15 g/mol
InChI Key: DBKKFIIYQGGHJO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Diethyl mesoxalate has been synthesized through reactions with active methylene compounds, such as Meldrum's acid, indan-1,3-dione, and diethyl malonate, yielding tertiary carbinols under specific conditions (Karmakar & Chakrabarty, 2008). Other studies have explored its reactivity with vinylindoles, demonstrating electrophilic substitution reactions leading to functionalized and annellated indoles (Pindur & Kim, 1989).

Molecular Structure Analysis

The molecular structure of diethyl mesoxalate facilitates its involvement in various chemical reactions. Its reactivity patterns have been studied extensively, including the synthesis of caged phosphoranes and interactions with different nucleophiles, highlighting the compound's versatility in chemical synthesis (Mironov et al., 2015).

Chemical Reactions and Properties

Diethyl mesoxalate participates in a range of chemical reactions, including [4+2]-cycloadditions with 1-alkoxy-1,3-butadienes and reactions under high pressure with 2-alkylfurans (Potthoff & Breitmaier, 1986). It also shows a high electrophilicity, making it a target for nucleophilic addition reactions (Asahara et al., 2022).

Physical Properties Analysis

The physical properties of diethyl mesoxalate, including its behavior in various solvents and conditions, have been analyzed to understand its reactivity and stability. For instance, its reactions in cyclohexane and toluene under the influence of benzoyl peroxide and UV light have been documented, showing the formation of different products depending on the reaction conditions (Pac et al., 1975).

Chemical Properties Analysis

The chemical properties of diethyl mesoxalate, including its electrophilicity and reactivity towards various nucleophiles, have been extensively studied. Its capacity to undergo successful nucleophilic additions highlights its utility in synthetic organic chemistry, allowing for the creation of a wide array of compounds (Iwai et al., 2023).

Scientific Research Applications

  • Reactivity with Active Methylene Compounds : Diethyl mesoxalate reacts with active methylene compounds such as Meldrum's acid, indan-1,3-dione, and diethyl malonate to produce tertiary carbinols. This reaction is facilitated by neutral alumina and microwave irradiation, highlighting the compound's utility in organic synthesis (Karmakar & Chakrabarty, 2008).

  • Synthesis of Amino Acid Derivatives : Diethyl mesoxalate (DEMO) demonstrates high electrophilicity, making it useful in synthesizing α,α-disubstituted malonates and unnatural amino acid derivatives. This includes (α-indolyl-α-acylamino)acetic acid, a homolog of tryptophan, showcasing its importance in peptide and protein chemistry (Asahara et al., 2022).

  • Production of Functionalized and Annellated Indoles : Diethyl mesoxalate reacts with vinylindoles via electrophilic substitution, leading to the formation of functionalized and annellated indoles. This reaction is significant in the development of new organic compounds with potential pharmaceutical applications (Pindur & Kim, 1989).

  • High-Pressure Reactions with Alkylfurans : Under high pressure, diethyl mesoxalate reacts with 2-alkylfurans, showcasing its role in studying the effects of pressure on chemical reactions and regiochemical outcomes (Jurczak & Belniak, 1993).

  • Synthesis of Bis(functionalized) Aminals : The electrophilic nature of diethyl mesoxalate's central carbonyl group allows for the synthesis of bis(functionalized) aminals. This reaction is useful in producing tetra-functionalized methane derivatives, which are important in organic and medicinal chemistry (Iwai et al., 2023).

Safety And Hazards

Diethyl mesoxalate is not classified as a hazardous substance or mixture .

Future Directions

Diethyl mesoxalate has potential applications in the synthesis of unnatural amino acid derivatives via tetrafunctionalized methanes . It can also serve as a synthetic equivalent of α,α-dicationic acetic acid to facilitate nucleophilic introduction of the two substituents .

properties

IUPAC Name

diethyl 2-oxopropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O5/c1-3-11-6(9)5(8)7(10)12-4-2/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBKKFIIYQGGHJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5060566
Record name Propanedioic acid, oxo-, diethyl ester
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Molecular Weight

174.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Diethyl mesoxalate

CAS RN

609-09-6
Record name 1,3-Diethyl 2-oxopropanedioate
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Record name Diethyl mesoxalate
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Record name Diethyl mesoxalate
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Record name Propanedioic acid, 2-oxo-, 1,3-diethyl ester
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Record name Diethyl mesoxalate
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Record name DIETHYL MESOXALATE
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Synthesis routes and methods I

Procedure details

A reaction was performed similarly to Example 1 using 0.25 g (0.0016 mole) diethyl malonate, 0.95 mL (0.0166 mole) acetic acid, 1.71 g (0.0047 mole) of 25% sodium chlorite aqueous solution, and GC analysis was performed to give 88.1% GC total area value of diethyl ketomalonate.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.95 mL
Type
reactant
Reaction Step Two
Quantity
1.71 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a 1000 mL four-necked flask equipped with a mechanical stirrer, a dropping funnel and a thermometer, 496.8 g (1.37 mole) of 25% sodium chlorite aqueous solution, and then 26 mL (0.46 mole) acetic acid were slowly added. The pH in the reaction system was pH 4.4. Furthermore, 100 g (0.62 mole) of diethyl malonate was slowly added under room temperature, and then the mixture was stirred under room temperature for 3 hours, and then 490 mL ethyl acetate was added to the reaction system to separate the liquids. The organic layer was separated, and ethyl acetate was distilled off under reduced pressure. Toluene was added thereto to perform azeotropic dehydration and the toluene was distilled off under reduced pressure, to give 105 g of diethyl ketomalonate as an oily substance (97 yield rate).
Quantity
496.8 g
Type
reactant
Reaction Step One
Quantity
26 mL
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two
Quantity
490 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

258 g of diethyl methylenemalonate, prepared by a Knoevenagel condensation of malonic ester and formaldehyde, are dissolved in 1 liter of methanol and reacted with ozone, and subsequently hydrogenated, analogously to the procedure indicated in Example 5. 5 g of 10% Pd-on-C in 200 ml of methanol are initially taken as the hydrogenation catalyst. The consumption of hydrogen is 28.9 standard liters (86% of theory). Working up as in Example 5 and rectification in vacuo gives 214 g of diethyl mesoxalate boiling at 110°-112° C./20, corresponding to a yield of 82% of theory.
Quantity
258 g
Type
reactant
Reaction Step One
[Compound]
Name
malonic ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Quantity
5 g
Type
catalyst
Reaction Step Five
Yield
82%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
306
Citations
AC COPE, L FIELD - The Journal of Organic Chemistry, 1949 - ACS Publications
… group of diethyl mesoxalate at — 70.2 It … diethyl mesoxalate. In the synthesis of diethyl 9-phenanthrylmalonate (IV), 9-phenanthrylmagnesium bromide was added to diethyl mesoxalate …
Number of citations: 6 pubs.acs.org
C Pac, H Sakurai, K Shima, Y Ogata - … of the Chemical Society of Japan, 1975 - journal.csj.jp
… Benzoyl peroxide-catalyzed reactions of diethyl mesoxalate in cyclohexane gave ethyl … of diethyl mesoxalate. Irradiation of cyclohexane and toluene solutions of diethyl mesoxalate …
Number of citations: 16 www.journal.csj.jp
U Pindur, MH Kim - Tetrahedron, 1989 - Elsevier
Diethyl mesoxalate reacts with 2- and 3-vinylindoles via electrophilic substitution to give new… isocyanate reacts as a simple electrophile (like diethyl mesoxalate) with 2-vinylindole 5b to …
Number of citations: 32 www.sciencedirect.com
VF Mironov, MN Dimukhametov, EV Mironova… - Russian Journal of …, 2015 - Springer
… ]1,3,2-benzodioxaphospholes with diethyl mesoxalate yield caged phosphoranes containing a … In the present work we extended the abovedescribed approach to diethyl mesoxalate (…
Number of citations: 10 link.springer.com
O Achmatowicz, A Zamojski - Croatica Chemica Acta, 1957 - hrcak.srce.hr
… Dihydropyran derivatives synthesis was also found to occur when diethyl mesoxalate was condensed with the dienes. The correctness of the structure of the adducts obtained was …
Number of citations: 5 hrcak.srce.hr
E Ciganek - The Journal of Organic Chemistry, 1965 - ACS Publications
… solution with hydrazine gave diethyl mesoxalate hydrazone in 75 % yield. Oxidation of the … Diethyl mesoxalate hydrazone has been described previously,7 and the fact that it is readily …
Number of citations: 31 pubs.acs.org
J Jurczak, S Belniak, M Chmielewski… - The Journal of …, 1989 - ACS Publications
… a model reaction of 1 with diethyl mesoxalate (2a, R1 45= … Diethyl mesoxalate plays a double role as catalyst and … Path A proceeds viaelectrophilic attack of diethyl mesoxalate (2a) in …
Number of citations: 10 pubs.acs.org
J Jurczak, S Belniak - High Pressure Research, 1993 - Taylor & Francis
… In this paper we present new results concerning this high-pressure reaction between diethyl mesoxalate (2b) and various 2-alkylfurans (4). … Further studies comprised three …
Number of citations: 4 www.tandfonline.com
M Frankel, M Harnik, Y Levin - Journal of the American Chemical …, 1952 - ACS Publications
… Curtissand Stracham1 studied the action of urethan on diethyl mesoxalate which resultedin the formation of diethyl N-carboethoxyaminotartronate (III). The disubstitution product II in …
Number of citations: 4 pubs.acs.org
AV Fokin, YN Studnev, IA Timofeenko… - Bulletin of the Academy …, 1981 - Springer
Reaction of diethyl mesoxalate with difluoramine in strongly acid media … We established that the reaction of diethyl mesoxalate (I) with HNF2 in the presence of 27-30% oleum is …
Number of citations: 3 link.springer.com

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